![molecular formula C8H5ClN2O2 B13928073 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13928073.png)
5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with a chlorine atom at the 5-position and a carboxylic acid group at the 7-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the chlorine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the 5-position, while oxidation and reduction can modify the functional groups on the pyrrolo[2,3-c]pyridine core.
科学研究应用
5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
相似化合物的比较
Similar Compounds
5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution pattern.
5-chloro-1H-pyrazolo[4,3-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
5-chloro-1H-pyrrolo[3,2-b]pyridine: Different fusion pattern of the pyridine and pyrrole rings.
Uniqueness
5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and related fields.
属性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC 名称 |
5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-4-1-2-10-6(4)7(11-5)8(12)13/h1-3,10H,(H,12,13) |
InChI 键 |
RBSAWMRHPCJOOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C(N=C(C=C21)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


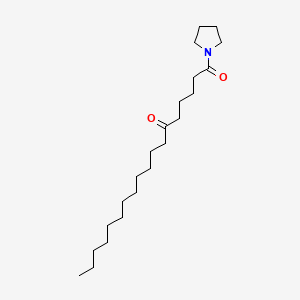

![5-Bromo-6-fluorobenzo[D]thiazole](/img/structure/B13928015.png)
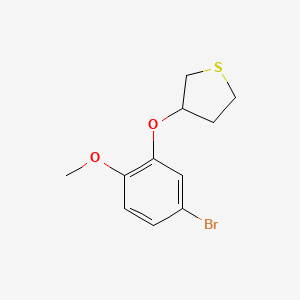
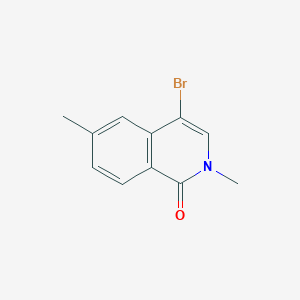
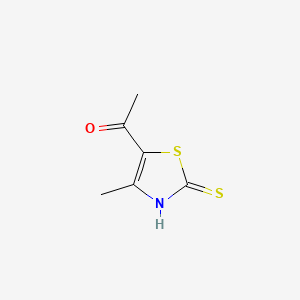
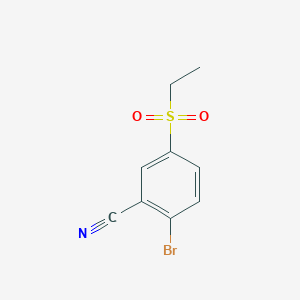

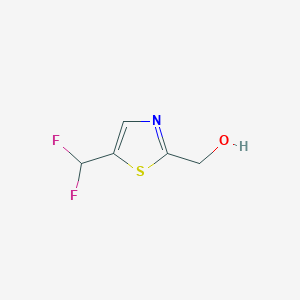
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)
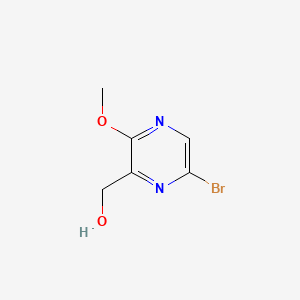
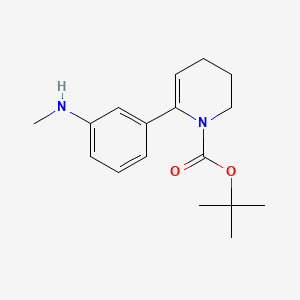
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)

